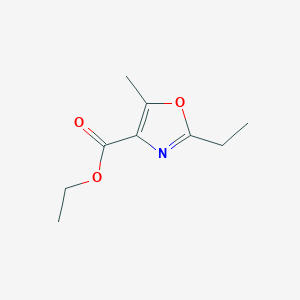

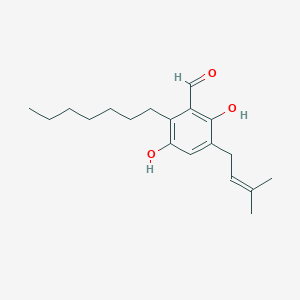

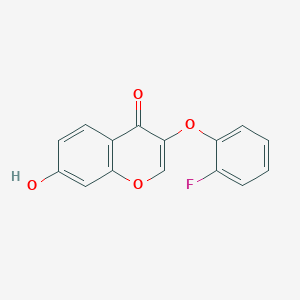

4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy-

カタログ番号 B158512

CAS番号:

137374-74-4

分子量: 272.23 g/mol

InChIキー: HRRFNGSXGVNKIR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy-” is a derivative of 4H-1-benzopyran-4-one . It is used as an active ingredient in pharmaceutical compositions . The compound is also known by its synonyms 3-(2-Fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4h-chromen-4-one .

Molecular Structure Analysis

The molecular formula of the compound is C16H8F4O4 . Unfortunately, the specific structural details or the 3D conformation of the molecule are not provided in the available resources.Physical And Chemical Properties Analysis

The molecular weight of the compound is 340.23 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.科学的研究の応用

Flavonoid Isolation and Structural Analysis

- The compound is related to flavonoids, as seen in a study where a similar molecule, a flavonoid, was isolated from traditional Chinese medicine, showcasing the structural intricacies and intermolecular hydrogen bonding within its molecular conformation (Geng et al., 2011).

Synthesis of Pharmaceutical Intermediates

- A similar compound was identified as a key intermediate in the synthesis of Nebivolol, an antihypertensive agent. The synthesis process involved multiple steps including esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation, indicating the complexity and potential industrial applications of such compounds (Xin-zhi, 2007).

Fluorescent Probe Development

- Flavonols, structurally related to 4H-1-Benzopyran-4-one, have been used as skeletons for the design of small-molecule fluorescent probes due to their unique environmental-sensitive dual emissions. This highlights the application of such compounds in creating probes for diverse sensing applications including the detection of ions, biological species, and environmental hazards (Qin et al., 2021).

Anti-estrogenic Properties

- Analogues of 4H-1-Benzopyran-4-one were synthesized and evaluated for their estrogen receptor affinity and estrogen agonist-antagonist activities, indicating the potential use of these compounds in hormonal therapies and breast cancer treatment (Saeed et al., 1990).

Catalysis in Organic Synthesis

- A study showcased the use of TiO2 NPs-Coated Carbon Nanotubes as a catalyst for the synthesis of derivatives of 2H-1-benzopyran, highlighting the role of such compounds in promoting green and efficient synthesis processes in organic chemistry (Abdolmohammadi, 2018).

Molecular Conformation and Stability Analysis

- The compound is structurally similar to 3-Benzylchroman-4-ones, which are known for their therapeutic properties. Studies involving single-crystal X-ray crystallographic studies, DFT, Hirshfeld surface, and energy framework analysis shed light on the role of OH substitution in stabilizing their three-dimensional structures (Salam et al., 2021).

特性

IUPAC Name |

3-(2-fluorophenoxy)-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO4/c16-11-3-1-2-4-12(11)20-14-8-19-13-7-9(17)5-6-10(13)15(14)18/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRFNGSXGVNKIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160158 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy- | |

CAS RN |

137374-74-4 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137374744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された